molecular formula C11H11ClO3 B1332289 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde CAS No. 692279-00-8

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Cat. No.: B1332289
CAS No.: 692279-00-8
M. Wt: 226.65 g/mol
InChI Key: NRDGWVVVMWKGRU-UHFFFAOYSA-N
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Description

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS# 692279-00-8) is a valuable chemical building block for research and development, particularly in medicinal chemistry and pharmaceutical synthesis . This compound has a molecular formula of C 11 H 11 ClO 3 and a molecular weight of 226.66 g/mol . It is supplied with a purity of 95% and should be stored under refrigerated conditions to maintain stability . The structure of this compound incorporates multiple functional groups—an aldehyde, a chloro substituent, an allyl ether, and a methoxy group—which make it a versatile intermediate for various chemical transformations . The aldehyde group is a key reactive site for condensation and nucleophilic addition reactions, allowing researchers to construct more complex molecular architectures. The presence of the allyloxy group offers additional synthetic utility, as it can participate in reactions like Claisen rearrangements or serve as a protected hydroxyl group that can be deprotected under mild conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the material safety data sheet (SDS) for comprehensive handling and hazard information. Batch-specific Certificate of Analysis (CoA) is available upon request .

Properties

IUPAC Name

2-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDGWVVVMWKGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366799
Record name 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692279-00-8
Record name 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with allyl alcohol in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 4-(Allyloxy)-2-chloro-5-methoxybenzoic acid.

    Reduction: 4-(Allyloxy)-2-chloro-5-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde and its derivatives have shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities against various strains. The presence of allyloxy and methoxy groups enhances their interaction with biological targets, potentially leading to novel therapeutic strategies against resistant bacterial strains .

Case Study: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of synthesized derivatives, several compounds demonstrated potent inhibition against tested bacterial and fungal strains. The zone of inhibition was measured, revealing that derivatives of this compound could serve as effective lead compounds in drug development .

CompoundActivity TypeZone of Inhibition (mm)
5aAntibacterial15
5cAntifungal12
6eAntibacterial18

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in various reactions, including:

  • Intramolecular Diels–Alder reactions : Studies have explored the reaction pathways using bonding evolution theory, revealing multiple pathways for rearrangement .
  • Synthesis of complex molecules : It is employed in the preparation of more complex organic structures, facilitating advancements in synthetic organic chemistry.

Example Reaction Pathways
The compound has been analyzed for its reactivity in different synthetic routes, leading to the formation of various derivatives with enhanced properties .

Material Science

Research indicates that derivatives of this compound can improve the electrical properties of materials such as polypropylene. Grafting this compound onto polypropylene has shown to inhibit space charge accumulation, enhancing its performance in high-voltage applications.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The allyloxy and methoxy groups may also influence the compound’s reactivity and binding affinity through electronic and steric effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Molecular Formula Substituents and Positions Key Properties/Applications Evidence Source
This compound C₁₁H₁₁ClO₃ 2-Cl, 4-O-allyl, 5-OCH₃ Potential antimicrobial activity (inferred)
4-Chloro-2-methoxy-5-methylbenzaldehyde C₉H₉ClO₂ 2-Cl, 4-CH₃, 5-OCH₃ Enhanced enzyme selectivity and potency
5-Chloro-2-methoxy-4-methylbenzaldehyde C₉H₉ClO₂ 2-OCH₃, 4-CH₃, 5-Cl Intermediate in specialty chemical synthesis
3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde C₁₄H₁₄O₃ 3-allyl, 4-O-propargyl, 5-OCH₃ Alkyne group enhances reactivity
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde C₁₅H₁₁Cl₂FO₃ 3-Cl, 4-O-(2-Cl-4-F-benzyl), 5-OCH₃ Halogen diversity improves binding affinity

Impact of Substituent Modifications

  • Chlorine vs.
  • Allyloxy vs. Propargyloxy : The allyloxy group’s unsaturated bond offers conjugation possibilities, whereas propargyloxy (in 3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde) introduces alkyne reactivity for click chemistry applications .
  • Halogen Combinations : Dual halogens (e.g., Cl and F in 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde) create synergistic electronic effects, improving receptor binding in drug design .

Biological Activity

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde is an organic compound with notable biological activities, particularly in antimicrobial and potential anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzaldehyde structure with three significant substituents:

  • Allyloxy group at the para position
  • Chloro group at the meta position
  • Methoxy group at the ortho position relative to the aldehyde group

This unique arrangement contributes to its chemical reactivity and interaction with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives:

  • Antibacterial Effects : The compound has shown significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the allyloxy and methoxy groups enhances its affinity for bacterial targets, leading to effective inhibition .
  • Antifungal Properties : Research indicates that derivatives of this compound exhibit antifungal activity comparable to standard drugs. For instance, compounds derived from this compound demonstrated moderate to potent inhibition against fungal strains such as Candida albicans and Aspergillus species .

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes or receptors in microbial cells, disrupting key biochemical pathways essential for growth and survival.
  • Biofilm Disruption : It has been observed to inhibit biofilm formation in various microbial species, which is a significant factor in chronic infections .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Allyloxy Group : This is achieved through nucleophilic substitution reactions.
  • Chlorination : The introduction of the chloro group is done using chlorinating agents under controlled conditions.
  • Methoxylation : The methoxy group is introduced via methylation reactions.

Each step requires careful optimization to ensure high yields and purity of the final product .

Case Studies and Research Findings

StudyFindings
Investigated the binding affinity of this compound to various biological targets, highlighting its potential in developing new antimicrobial agents.
Reported on the synthesis and antimicrobial screening of derivatives, demonstrating significant antibacterial activity against MRSA and other pathogens.
Evaluated the compound’s ability to disrupt biofilms formed by pathogenic bacteria, suggesting its use in treating persistent infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde?

  • The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chloro-5-methoxybenzaldehyde with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyloxy group. Reaction optimization should consider temperature (60–80°C) and stoichiometric ratios (1:1.2 aldehyde:allyl bromide) to minimize byproducts like unreacted aldehyde or over-alkylation . Characterization via ¹H/¹³C NMR and IR is critical to confirm substitution patterns and purity.

Q. How can spectroscopic methods distinguish positional isomerism in substituted benzaldehydes?

  • ¹H NMR is essential for resolving substituent positions. For example:

  • The aldehyde proton appears as a singlet at ~10 ppm.
  • Allyloxy protons (CH₂=CH-CH₂O-) show distinct splitting patterns: δ 5.8–6.1 ppm (vinyl protons) and δ 4.5–4.8 ppm (methylene adjacent to oxygen).
  • Methoxy (-OCH₃) and chloro groups influence aromatic proton shifts; computational tools (DFT) can predict splitting patterns for ambiguous cases . IR confirms aldehyde C=O stretching (~1700 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, DCM). Limited solubility in water or alcohols due to hydrophobic substituents.
  • Stability: The allyloxy group may undergo thermal or photochemical degradation. Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde moiety. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction yields be optimized for allyloxy-substituted benzaldehydes in coupling reactions?

  • Use Pd-catalyzed cross-coupling (e.g., Heck or Suzuki-Miyaura) to functionalize the aromatic ring. Key parameters:

  • Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos).
  • Solvent: Toluene or THF at reflux (80–110°C).
  • Base: Et₃N or Na₂CO₃ to neutralize acidic byproducts.
    • Monitor reaction progress via TLC (hexane:EtOAc = 4:1) and purify via flash chromatography. Yields >75% are achievable with rigorous exclusion of moisture .

Q. How to resolve contradictions in spectral data for structural elucidation of allyloxy-containing derivatives?

  • Case Study : Discrepancies in aromatic proton shifts may arise from steric effects or solvent polarity. Use deuterated solvents (e.g., DMSO-d₆) for consistent NMR readings. For ambiguous NOE (Nuclear Overhauser Effect) correlations, perform 2D experiments (COSY, HSQC) to confirm spatial proximity between allyloxy and adjacent substituents .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian/B3LYP/6-31G*) to verify proposed structures .

Q. What strategies mitigate side reactions during functionalization of the aldehyde group?

  • Protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) before introducing reactive groups (e.g., Grignard reagents). Deprotect later with aqueous HCl .
  • For reductions (e.g., converting aldehyde to alcohol), use NaBH₄ in ethanol at 0°C to minimize over-reduction or ether cleavage .

Methodological Guidance

Q. How to validate the purity of this compound for pharmacological assays?

  • HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) with UV detection at 254 nm. Purity ≥95% is required for in vitro studies.
  • Elemental Analysis : Confirm C, H, Cl, and O content within ±0.3% of theoretical values.
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., [M+H]⁺ = 239.0584 for C₁₁H₁₁ClO₃) .

Q. What computational tools predict reactivity in electrophilic aromatic substitution (EAS) for this compound?

  • Software : Gaussian or ORCA for Fukui indices and molecular electrostatic potential (MEP) maps.
  • Key Insights : The methoxy group directs EAS to the para position (relative to itself), while the chloro group deactivates the ring. Allyloxy’s electron-donating nature may compete, requiring DFT-level analysis to predict regioselectivity .

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